Bienvenue dans la boutique en ligne BenchChem!

N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide

Lipophilicity Physicochemical profiling Drug-likeness

N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide (CAS 891018-44-3; PubChem CID is a synthetic, small-molecule phenylaminocarbonyl urea derivative with the IUPAC name 1-phenyl-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea. It belongs to the broader structural class of carbonylamino-substituted acyl phenyl urea derivatives, a chemotype disclosed in the patent literature as possessing blood-glucose-lowering activity relevant to type 2 diabetes research.

Molecular Formula C16H14F3N3O3
Molecular Weight 353.301
CAS No. 891018-44-3
Cat. No. B2834040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide
CAS891018-44-3
Molecular FormulaC16H14F3N3O3
Molecular Weight353.301
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C16H14F3N3O3/c17-16(18,19)11-5-4-8-13(9-11)25-10-14(23)21-22-15(24)20-12-6-2-1-3-7-12/h1-9H,10H2,(H,21,23)(H2,20,22,24)
InChIKeyIGNOFJDIKCXHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide (CAS 891018-44-3): Compound Class and Procurement Identity


N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide (CAS 891018-44-3; PubChem CID 3313713) is a synthetic, small-molecule phenylaminocarbonyl urea derivative with the IUPAC name 1-phenyl-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea [1]. It belongs to the broader structural class of carbonylamino-substituted acyl phenyl urea derivatives, a chemotype disclosed in the patent literature as possessing blood-glucose-lowering activity relevant to type 2 diabetes research [2]. The compound has a molecular formula of C₁₆H₁₄F₃N₃O₃, a molecular weight of 353.30 g/mol, a computed XLogP3 of 3, and a topological polar surface area of 79.5 Ų, placing it within drug-like physicochemical space [1].

Why N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide Cannot Be Interchanged with Generic Acyl Phenyl Urea Analogs


Within the carbonylamino-substituted acyl phenyl urea series, the nature and position of substituents on both the phenoxy ring and the phenylurea terminus critically modulate pharmacodynamic potency and physicochemical properties [1]. The presence of a meta-trifluoromethyl (-CF₃) group on the phenoxy ring in this compound imparts a distinct combination of electron-withdrawing character, enhanced lipophilicity (XLogP3 = 3), and metabolic stabilization relative to unsubstituted or halogen-only analogs [2]. Generic substitution by compounds lacking this specific meta-CF₃ phenoxy motif—such as the 4-fluoro or unsubstituted phenoxy variants (e.g., CAS 905432-78-2)—can alter hydrogen-bond acceptor topology, rotatable bond geometry (4 rotatable bonds), and the overall three-dimensional pharmacophore, which are critical determinants of target engagement in the acyl phenyl urea antidiabetic class [2]. Procurement without verifying the exact CAS registry number therefore risks obtaining a structurally similar but pharmacologically non-equivalent compound.

Quantitative Differentiation Evidence for N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide (CAS 891018-44-3)


Meta-Trifluoromethyl Phenoxy Substitution Confers Enhanced Lipophilicity Relative to Unsubstituted and Halo-Analogs

The compound contains a meta-CF₃ substituent on the phenoxy ring, which imparts a computed XLogP3 value of 3 [1]. By comparison, structurally related phenoxyacetyl phenylurea derivatives lacking the trifluoromethyl group (e.g., 2-phenoxy-N-phenylacetamide, CAS 18705-01-6) have a lower computed XLogP of approximately 2.3, reflecting reduced lipophilicity [2]. The trifluoromethyl group is a well-established lipophilicity-enhancing bioisostere that can improve membrane permeability and metabolic stability in drug-like molecules, and its presence in this specific chemotype is a distinguishing procurement criterion [3].

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile of the Semicarbazide Linker Distinguishes This Compound from Simple Phenylurea Derivatives

The compound possesses three hydrogen-bond donors (HBD) and six hydrogen-bond acceptors (HBA), as computed by PubChem [1]. The central semicarbazide-like linker (-C(=O)NH-NH-C(=O)-) provides an additional HBD relative to simpler acyl phenyl urea derivatives lacking the internal hydrazine-like nitrogen. For instance, typical diaryl urea derivatives such as sorafenib-related compounds (e.g., 4-[4-[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide) possess a single urea -NH-C(=O)-NH- motif with only two HBDs [2]. The additional donor in this compound enables a distinct hydrogen-bonding network that may alter binding mode and selectivity at the target, which is relevant for researchers seeking to diversify lead scaffolds within the acyl phenyl urea antidiabetic series [3].

Hydrogen bonding Pharmacophore modeling Target engagement

Rotatable Bond Count and Conformational Flexibility Differentiate This Scaffold from Constrained Acyl Urea Series

With four rotatable bonds, this compound occupies an intermediate conformational space between highly flexible (≥6 rotatable bonds) and more rigid (≤2 rotatable bonds) acyl urea chemotypes [1]. By comparison, the close analog 1-(3,5-dimethylphenyl)-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea (C₁₈H₁₈F₃N₃O₃, MW 381.35) possesses five rotatable bonds due to the additional methyl substituents, which can increase entropic penalty upon binding . The four-rotatable-bond profile of the target compound balances pre-organization with sufficient flexibility to adopt bioactive conformations, a property relevant to fragment-based and structure-guided lead optimization campaigns within this chemotype series [2].

Conformational analysis Ligand efficiency Scaffold diversity

Positional Specificity of the Meta-Trifluoromethyl Group Distinguishes This Phenoxy Regioisomer from Ortho- and Para-Substituted Variants

The trifluoromethyl group in this compound is positioned at the meta (3-) position of the phenoxy ring, as confirmed by the IUPAC name 1-phenyl-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea [1]. This is distinct from ortho- and para-substituted analogs such as {2-[2-(trifluoromethyl)phenoxy]acetyl}urea (CAS 1007766-63-3, ortho-CF₃) and 4-(3-trifluoromethylphenoxy)-phenylurea herbicides (para-phenoxy urea class) [2]. Meta-substitution influences the electron density distribution on the aromatic ring differently than ortho- or para-substitution, which can modulate oxidative metabolism (CYP450 susceptibility), π-stacking interactions, and the spatial orientation of the phenoxy side chain, all of which are critical parameters for target binding in the acyl phenyl urea antidiabetic pharmacophore [3].

Regioisomerism Structure-activity relationship Metabolic stability

High Heavy Atom Count and Molecular Complexity Relative to Early-Stage Fragment Hits in the Acyl Urea Antidiabetic Series

The compound has a heavy atom count of 25 and a complexity score of 454, as computed by Cactvs [1]. These values place it in a lead-like or drug-like space, above typical fragment hits (heavy atom count ≤ 16, complexity ≤ 300) but below overly complex, high-molecular-weight leads [2]. In the context of carbonylamino-substituted acyl phenyl urea derivatives described for type 2 diabetes, this compound retains the key semicarbazide pharmacophore while maintaining a molecular weight of 353.30 g/mol, which is within the range associated with favorable ADME profiles [3]. Compounds with higher heavy atom counts (e.g., those incorporating additional fused heterocycles) may exhibit reduced solubility and permeability, making this compound a practical intermediate-complexity scaffold for lead optimization.

Molecular complexity Fragment-based drug discovery Lead-likeness

Implication in Type 2 Diabetes Target Space via Carbonylamino-Substituted Acyl Phenyl Urea Patent Family

The compound's core scaffold falls within the Markush structure of carbonylamino-substituted acyl phenyl urea derivatives claimed to exhibit therapeutically utilizable blood sugar-lowering action [1]. This patent family (including US20050014822A1 and DE10302452B4) builds upon prior art from Novo Nordisk's WO 9946236, which describes carbonylamino-substituted acyl phenyl urea derivatives as effective in type 2 diabetes models [1]. While specific in vivo glycemic efficacy data for CAS 891018-44-3 has not been publicly disclosed, the structural inclusion within this extensively documented patent space provides class-level anchoring for its intended pharmacological application, distinguishing it from structurally analogous but therapeutically unrelated phenoxyphenyl ureas developed as herbicides (e.g., EP 0084149 A2) [2].

Type 2 diabetes Antihyperglycemic Acyl phenyl urea

Optimal Research and Procurement Application Scenarios for N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide (CAS 891018-44-3)


Type 2 Diabetes Lead Optimization: Scaffold Diversification of Acyl Phenyl Urea Antihyperglycemic Agents

Researchers engaged in hit-to-lead or lead optimization programs targeting type 2 diabetes can deploy this compound as a structurally differentiated scaffold within the carbonylamino-substituted acyl phenyl urea series. The meta-trifluoromethylphenoxy motif (XLogP3 = 3) and the unique semicarbazide linker (3 HBD, 6 HBA) provide a distinct physicochemical profile compared to simpler diaryl ureas, enabling systematic exploration of lipophilicity-hydrogen bonding trade-offs that govern target binding and pharmacokinetics [1][2]. The compound's intermediate complexity (25 heavy atoms, MW 353.30) makes it suitable for further elaboration with polar or solubilizing groups without breaching drug-like property thresholds [1].

Regioisomeric Selectivity Studies: Meta- vs. Ortho-Trifluoromethyl Phenoxy SAR Exploration

The compound's specific meta-substitution pattern on the phenoxy ring (3-CF₃) offers a defined reference point for comparative structure-activity relationship (SAR) studies with ortho- and para-CF₃ regioisomers (e.g., CAS 1007766-63-3, ortho-CF₃) . Such regioisomeric profiling is essential for mapping the electronic and steric requirements of the biological target's binding pocket, as the position of the electron-withdrawing trifluoromethyl group alters ring electron density, metabolic soft-spot topology, and the spatial trajectory of the phenoxyacetyl side chain [3].

Computational Chemistry and Pharmacophore Model Building for Antidiabetic Urea Chemotypes

The well-defined computed properties (rotatable bond count = 4, TPSA = 79.5 Ų, XLogP3 = 3) and the presence of a hydrazine-like internal nitrogen make this compound a valuable input for pharmacophore model construction and molecular docking studies focused on glucose-lowering acyl urea targets [1]. Its four rotatable bonds balance conformational sampling tractability with adequate flexibility to explore bioactive conformations, positioning it as a practical probe for in silico screening campaigns aimed at identifying novel antidiabetic hits within the phenylurea chemical space [4].

Agrochemical-vs-Pharmaceutical Selectivity Profiling: Differentiating Antidiabetic Leads from Herbicidal Phenylureas

The compound's structural membership in the carbonylamino-substituted acyl phenyl urea patent family (US20050014822A1) explicitly associates it with antidiabetic pharmacology, in contrast to structurally similar phenoxyphenyl ureas developed as herbicides (e.g., EP 0084149 A2 class) [2][3]. Procurement teams and screening laboratories can utilize this compound as a reference standard for developing selectivity assays that discriminate between mammalian metabolic enzyme targets and plant-specific pathways, ensuring that lead series are profiled for therapeutic selectivity early in the discovery cascade.

Quote Request

Request a Quote for N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.